3,6-Dichloro-4-methylpyridazine

Catalog No.
S704562
CAS No.
19064-64-3
M.F
C5H4Cl2N2
M. Wt
163.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-Dichloro-4-methylpyridazine

CAS Number

19064-64-3

Product Name

3,6-Dichloro-4-methylpyridazine

IUPAC Name

3,6-dichloro-4-methylpyridazine

Molecular Formula

C5H4Cl2N2

Molecular Weight

163.00 g/mol

InChI

InChI=1S/C5H4Cl2N2/c1-3-2-4(6)8-9-5(3)7/h2H,1H3

InChI Key

ROYHWGZNGMXQEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1Cl)Cl

The exact mass of the compound 3,6-Dichloro-4-methylpyridazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66367. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,6-Dichloro-4-methylpyridazine is a highly versatile, asymmetric di-halogenated diazine utilized extensively as a bifunctional building block in advanced organic synthesis and pharmaceutical manufacturing[1]. Featuring a pyridazine ring substituted with two reactive chlorine atoms and a symmetry-breaking methyl group at the C4 position, this compound enables sequential, regioselective functionalization via nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling [2]. It is a critical precursor in the commercial synthesis of complex therapeutics, most notably the RNA-splicing modifier Risdiplam, where the C4-methyl group is an essential structural requirement for the final active pharmaceutical ingredient [1].

Substituting 3,6-dichloro-4-methylpyridazine with its symmetrical analog, 3,6-dichloropyridazine, fundamentally alters downstream target viability. The symmetrical analog lacks the C4-methyl group, which not only removes the steric hindrance necessary for differentiating the two chlorine sites during sequential functionalization, but also results in a des-methyl final core that fails to meet stringent pharmacophoric requirements in targeted therapies like SMN2 modifiers [1]. Furthermore, attempting to use mono-chlorinated alternatives, such as 3-chloro-6-methylpyridazine, eliminates the compound's bifunctional capacity, prematurely terminating synthetic routes that require both an SNAr amination and a subsequent Suzuki-Miyaura coupling to build tri-substituted heterocyclic scaffolds [1].

Bifunctional Capacity for Sequential Cross-Coupling

3,6-Dichloro-4-methylpyridazine provides two distinct reactive sites, enabling multi-step functionalization such as an initial SNAr amination followed by a Suzuki-Miyaura borylation or coupling [1]. When compared to 3-chloro-6-methylpyridazine, which possesses only a single reactive halogen, the target compound allows for the construction of highly substituted, complex heterocyclic cores (e.g., imidazo[1,2-b]pyridazines) [2]. The monofunctional comparator strictly limits the synthetic sequence to a single substitution event, rendering it entirely unsuitable for pathways requiring dual functionalization [1].

Evidence DimensionReactive halogen sites for sequential coupling
Target Compound Data2 reactive sites (C3, C6 chlorines)
Comparator Or Baseline3-Chloro-6-methylpyridazine (1 reactive site)
Quantified Difference100% loss of bifunctional cross-coupling capacity in the comparator
ConditionsSequential SNAr and Palladium-catalyzed cross-coupling workflows

Procurement must select the dichloro variant for any synthetic route requiring the sequential attachment of two distinct functional groups to the pyridazine core.

Regioselective Differentiation in Amination Workflows

The C4-methyl group breaks the molecular symmetry of the pyridazine ring, enabling regioselective differentiation during nucleophilic aromatic substitution. When subjected to aminolysis with aqueous ammonia, 3,6-dichloro-4-methylpyridazine yields separable regioisomers (favoring substitution at the less hindered C6 position), allowing the isolation of specific asymmetric intermediates [1]. In contrast, the symmetric comparator 3,6-dichloropyridazine cannot offer regiochemical differentiation, yielding identical mono-substituted products that lack the necessary structural asymmetry for complex downstream targets [2]. This symmetry-breaking property is essential for synthesizing highly specific pharmaceutical cores.

Evidence DimensionRegiochemical differentiation capacity
Target Compound DataYields separable asymmetric regioisomers (e.g., 6-amino vs 3-amino)
Comparator Or Baseline3,6-Dichloropyridazine (Yields single symmetric mono-substituted product)
Quantified DifferenceProvides 100% necessary structural asymmetry for downstream cyclization
ConditionsAminolysis via aqueous ammonia (100 °C, 7 bar)

Procuring the methylated analog is mandatory when the synthetic route requires an asymmetric, regioselective mono-amination prior to further cross-coupling.

Pharmacophoric Necessity in RNA-Splicing Modifier Synthesis

In the synthesis of the SMA therapeutic Risdiplam, 3,6-dichloro-4-methylpyridazine is the irreplaceable starting material required to form the critical 2,8-dimethylimidazo[1,2-b]pyridazine core[2]. Substituting this precursor with 3,6-dichloropyridazine yields a des-methyl core that lacks the precise steric profile required for drug-target binding [1]. Consequently, the symmetric comparator provides 0% target viability for this specific pharmaceutical application, dictating that the C4-methylated compound must be procured to achieve the necessary biological efficacy of the final API [2].

Evidence DimensionFinal API target viability (Risdiplam core formation)
Target Compound DataYields required 2,8-dimethylimidazo[1,2-b]pyridazine core
Comparator Or Baseline3,6-Dichloropyridazine (Yields inactive des-methyl core)
Quantified DifferenceAbsolute requirement of the C4-methyl group for target viability
ConditionsCommercial synthesis of RNA-splicing modifiers

Ensures the final synthesized pharmaceutical retains its critical binding affinity, making substitution with unmethylated analogs impossible.

Commercial Synthesis of RNA-Splicing Modifiers

This compound is the definitive precursor for manufacturing Risdiplam and related SMN2 RNA-splicing modifiers. Its specific C4-methyl and di-chloro substitution pattern is strictly required to construct the 2,8-dimethylimidazo[1,2-b]pyridazine pharmacophore, making it the only viable procurement choice for this therapeutic class [1].

Development of Highly Substituted NLRP3 Inflammasome Inhibitors

In medicinal chemistry programs targeting NLRP3, the compound's bifunctional nature allows for sequential SNAr with complex amines (e.g., piperidines) and subsequent cross-coupling. The C4-methyl group provides necessary steric tuning for the final inhibitor's binding pocket fit[2].

Sequential Bifunctionalization Workflows in Heterocyclic Chemistry

Where laboratory workflows require the stepwise introduction of two distinct functional groups onto a diazine core, this compound is prioritized over mono-chlorinated analogs. It supports robust sequences of nucleophilic aromatic substitution followed by palladium-catalyzed borylation or Suzuki coupling [1].

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

161.9751535 Da

Monoisotopic Mass

161.9751535 Da

Heavy Atom Count

9

UNII

5XGB6YT2PH

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19064-64-3

Wikipedia

3,6-Dichloro-4-methylpyridazine

Explore Compound Types